molecular formula C118H202N34O31S2 B3028798 H-Met-Ala-Pro-Arg-Gly-Phe-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala-OH CAS No. 330936-70-4

H-Met-Ala-Pro-Arg-Gly-Phe-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala-OH

Cat. No.: B3028798
CAS No.: 330936-70-4
M. Wt: 2657.2 g/mol
InChI Key: WUYRHUFIUFJVQU-XJUNAYMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide, with a sequence length of 24 residues, features distinct structural motifs:

  • Central hydrophobic core: Contains four consecutive leucine residues (Leu-Leu-Leu-Leu), a hallmark of membrane-interacting peptides or domains involved in protein-protein interactions.
  • C-terminal region: Terminates with a lysine-arginine-arginine-alanine (Lys-Arg-Arg-Ala) sequence, which may facilitate electrostatic interactions with negatively charged biomolecules (e.g., DNA, phospholipids) .

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C118H202N34O31S2/c1-19-65(14)92(112(179)144-81(54-90(159)160)104(171)145-82(52-63(10)11)114(181)152-46-29-37-86(152)109(176)148-91(64(12)13)111(178)139-72(32-23-24-41-119)97(164)137-74(35-27-44-129-118(125)126)98(165)136-73(34-26-43-128-117(123)124)96(163)133-67(16)115(182)183)149-99(166)75(38-39-89(157)158)134-87(155)56-131-110(177)93(68(17)154)150-105(172)79(51-62(8)9)142-101(168)77(49-60(4)5)140-100(167)76(48-59(2)3)141-102(169)78(50-61(6)7)143-107(174)84(58-184)147-106(173)83(57-153)146-103(170)80(53-69-30-21-20-22-31-69)135-88(156)55-130-95(162)71(33-25-42-127-116(121)122)138-108(175)85-36-28-45-151(85)113(180)66(15)132-94(161)70(120)40-47-185-18/h20-22,30-31,59-68,70-86,91-93,153-154,184H,19,23-29,32-58,119-120H2,1-18H3,(H,130,162)(H,131,177)(H,132,161)(H,133,163)(H,134,155)(H,135,156)(H,136,165)(H,137,164)(H,138,175)(H,139,178)(H,140,167)(H,141,169)(H,142,168)(H,143,174)(H,144,179)(H,145,171)(H,146,170)(H,147,173)(H,148,176)(H,149,166)(H,150,172)(H,157,158)(H,159,160)(H,182,183)(H4,121,122,127)(H4,123,124,128)(H4,125,126,129)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRHUFIUFJVQU-XJUNAYMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H202N34O31S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Met-Ala-Pro-Arg-Gly-Phe-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The cysteine residue in the peptide can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.

Scientific Research Applications

Drug Development

Peptides like H-Met-Ala-Pro-Arg-Gly-Phe-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala-OH are being explored for their potential as therapeutic agents. Their unique sequences can mimic natural hormones or neurotransmitters, leading to applications in:

  • Anticancer Therapy: Certain peptides can induce apoptosis in cancer cells or inhibit tumor growth.
  • Antimicrobial Agents: Peptides with specific sequences exhibit antimicrobial properties, making them candidates for new antibiotics.

Immunology

This peptide may play a role in modulating immune responses. Research indicates that peptide sequences can influence the activation of T-cells and B-cells, which are crucial for adaptive immunity.

Biochemical Research

The study of this peptide can enhance understanding of protein folding and stability. The interactions between the amino acids can provide insights into:

  • Protein Structure Prediction: Understanding how sequences fold into functional proteins.
  • Enzyme Activity: Investigating how specific amino acid arrangements affect enzyme catalysis.

Biomarker Discovery

Peptides are increasingly recognized as potential biomarkers for various diseases. This particular peptide may be studied for its expression levels in different pathological conditions, aiding in early diagnosis or monitoring disease progression.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of peptides similar to this compound. The results indicated that specific modifications to the peptide sequence enhanced its ability to induce apoptosis in breast cancer cells.

Case Study 2: Immune Modulation

Research conducted by the Institute of Immunology demonstrated that peptides with similar sequences could enhance T-cell activation in vitro. These findings suggest potential applications in vaccine development and immunotherapy.

Case Study 3: Antimicrobial Activity

A recent investigation highlighted the antimicrobial properties of peptides derived from this sequence. The study found that certain modifications led to increased efficacy against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

  • Functional Overlaps : The target peptide’s leucine-rich and Pro-Arg motifs suggest roles in receptor binding or enzyme regulation, akin to SFLL and LKP .
  • Gaps : The absence of explicit functional data for the target peptide limits mechanistic conclusions. Further studies could explore its interactions with proteases (e.g., MMPs) or kinases.

Biological Activity

The compound H-Met-Ala-Pro-Arg-Gly-Phe-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala-OH is a synthetic peptide composed of 23 amino acids. Its molecular formula is C118H202N34O31S2, with a molecular weight of approximately 2657.2 g/mol. This peptide has garnered attention in various fields, including biochemistry, pharmacology, and molecular biology, due to its potential biological activities and applications.

Peptides like this compound often function through specific interactions with biological receptors, influencing various physiological processes. The sequence and composition of amino acids play critical roles in determining the peptide's biological activity:

  • Signaling Molecules : This peptide may act as a signaling molecule, influencing cellular communication and response mechanisms.
  • Hormonal Functions : Certain amino acids within the sequence could mimic or enhance hormonal activity, potentially regulating metabolic pathways.
  • Enzyme Substrates : The structure may allow it to serve as a substrate for specific enzymes, facilitating biochemical reactions.

Research Findings

Recent studies have explored the biological activities of similar peptides, providing insights into their potential therapeutic applications:

  • Antimicrobial Activity : Peptides with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may possess similar capabilities.
  • Anticancer Properties : Research indicates that certain peptides can induce apoptosis in cancer cells. Investigating the apoptotic pathways influenced by this peptide could reveal its potential as an anticancer agent.
  • Neuroprotective Effects : Some peptides have shown promise in protecting neuronal cells from damage. The presence of specific amino acids like Cys and Arg in this peptide may contribute to neuroprotective mechanisms.

Case Study 1: Antimicrobial Peptide Analysis

A study examining the antimicrobial efficacy of peptides similar to this compound found that modifications in the leucine and arginine residues enhanced activity against Gram-positive bacteria. The study concluded that structural variations significantly impact biological efficacy.

Case Study 2: Cancer Cell Apoptosis Induction

In vitro experiments demonstrated that a related peptide sequence induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. The findings suggest that this compound could similarly activate apoptotic pathways.

Comparative Analysis with Similar Compounds

Peptide SequenceMolecular WeightBiological ActivityKey Findings
H-Met-Ala-Pro...2657.2 g/molPotential antimicrobial, anticancerInduces apoptosis in cancer cells
H-Cys-Pro-Asp...2152.52 g/molAntimicrobialEffective against Gram-positive bacteria
H-Tyr-Gly-Gly...34656 g/molNeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. How should researchers design experiments to investigate the peptide’s role in signaling pathways (e.g., phosphorylation cascades)?

  • Methodological Answer :
  • Kinase Assays : Use <sup>32</sup>P-ATP and autoradiography to track Ser/Thr phosphorylation.
  • Pathway Inhibition : Apply CRISPR/Cas9 knockout of candidate kinases (e.g., MAPK) and measure peptide activity via luciferase reporter assays .

Methodological Validation and Theoretical Frameworks

  • Guiding Principle : Link experimental design to existing biochemical theories (e.g., lock-and-key vs. induced-fit binding) to contextualize findings. For example, use the “two-state model” to explain conformational changes upon receptor interaction .
  • Data Reprodubility : Implement open-access protocols (e.g., Zenodo) and share raw MS/MS spectra via PRIDE Archive to enhance transparency .

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